

# acetic anhydride chemical properties and synthesis

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An In-depth Technical Guide to Acetic Anhydride: Chemical Properties and Synthesis

#### Abstract

Acetic anhydride, systematically named ethanoic anhydride and commonly abbreviated as Ac<sub>2</sub>O, is a pivotal reagent in organic synthesis and a significant industrial chemical.[1] It is a colorless liquid with a strong, pungent odor reminiscent of acetic acid, resulting from its reaction with atmospheric moisture.[1][2] As one of the simplest isolable carboxylic acid anhydrides, its high reactivity makes it an excellent acetylating agent.[3][4] This guide provides a comprehensive overview of the chemical and physical properties of acetic anhydride, details its principal industrial and laboratory synthesis methods, outlines key reaction mechanisms, and presents detailed experimental protocols for its application and purification. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

# **Chemical and Physical Properties**

**Acetic anhydride** is a versatile reagent whose utility is dictated by its distinct physical and chemical characteristics. It is a dense, colorless liquid that is miscible with several organic solvents, including ether, chloroform, and benzene.[4]

## **Physical Properties**



The key physical constants of **acetic anhydride** are summarized in the table below. This data is essential for its handling, storage, and use in experimental and industrial settings.

Property	Value	Units
Molecular Formula	C4H6O3	-
Molar Mass	102.09	g·mol <sup>−1</sup>
Appearance	Colorless liquid	-
Odor	Strong, pungent, vinegar-like	-
Density	1.082	g·cm <sup>-3</sup>
Melting Point	-73.1	°C
Boiling Point	139.8	°C
Flash Point	49 - 54	°C
Autoignition Temp.	316 - 330	°C
Vapor Pressure	4 - 10	mmHg (at 20-25°C)
Vapor Density	3.52	(Air = 1)
Refractive Index (n <sup>20</sup> /D)	1.390	-
Solubility in Water	2.6 g/100 mL (reacts)	-

(Data sourced from[1][2][5][6])

# **Thermochemical Properties**

Thermochemical data is critical for understanding the energy changes during reactions involving **acetic anhydride**.



Property	Value	Units
Std. Enthalpy of Formation $(\Delta fH \leftrightarrow_{298})$	-624.4	kJ/mol
Ionization Energy	10.00	eV

(Data sourced from[1][5][7])

## **Safety and Handling**

**Acetic anhydride** is a hazardous substance that requires careful handling. It is flammable, corrosive, and toxic if inhaled.[6][8]

Hazard Category	GHS Classification	Precautionary Statements
Flammability	Flammable Liquid: Category 3 (H226)	P210: Keep away from heat/sparks/open flames.[8]
Toxicity	Acute Toxicity (Oral): Category 4 (H302)	P270: Do not eat, drink or smoke when using this product.[8]
Acute Toxicity (Inhalation): Category 2 (H330)	P284: Wear respiratory protection. P310: Immediately call a POISON CENTER.[8]	
Corrosivity	Skin Corrosion: Category 1B (H314)	P280: Wear protective gloves/clothing/eye protection. [9]

(Data sourced from[6][8][9][10])

# **Synthesis of Acetic Anhydride**

The production of **acetic anhydride** is achieved through several methods, with distinct processes favored for industrial-scale manufacturing versus laboratory synthesis.

#### **Industrial Production Methods**



Two primary routes dominate the industrial production of **acetic anhydride**: the carbonylation of methyl acetate and the ketene process.

2.1.1. Carbonylation of Methyl Acetate This process, developed by Tennessee Eastman, is a major industrial route. It involves the rhodium-catalyzed carbonylation of methyl acetate.[1][11] The reaction proceeds under anhydrous conditions as **acetic anhydride** is unstable in water. [1]

The overall reaction is:  $CH_3CO_2CH_3 + CO \rightarrow (CH_3CO)_2O[1]$ 

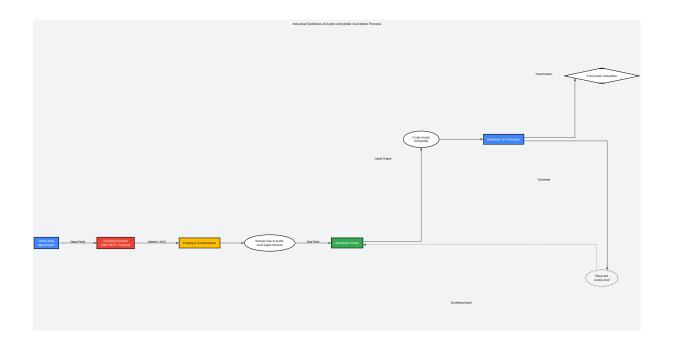
The process involves converting methyl acetate to methyl iodide, which is then carbonylated to produce acetyl iodide. The acetyl iodide subsequently reacts with an acetate source to yield acetic anhydride.[1]

2.1.2. Ketene Process Developed by Wacker Chemie in 1922, this method involves the dehydration of acetic acid at high temperatures (700–750 °C) in the presence of a triethyl phosphate catalyst to form ketene (CH<sub>2</sub>=C=O).[1][12][13] The highly reactive ketene is then passed through acetic acid to produce **acetic anhydride**.[3][14]

Step 1: CH<sub>3</sub>COOH  $\rightarrow$  CH<sub>2</sub>=C=O + H<sub>2</sub>O Step 2: CH<sub>2</sub>=C=O + CH<sub>3</sub>COOH  $\rightarrow$  (CH<sub>3</sub>CO)<sub>2</sub>O[3]

A vacuum is used to quickly remove the ketene and prevent it from reacting with the water byproduct.[12][14]





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**Caption:** Workflow for the Ketene-based synthesis of **acetic anhydride**.

# **Laboratory Scale Synthesis**

In a laboratory setting, **acetic anhydride** can be prepared using several methods.

2.2.1. From Acetyl Chloride and Anhydrous Sodium Acetate A common and accessible laboratory method involves the reaction of acetyl chloride with anhydrous sodium acetate.[3] The reaction produces **acetic anhydride** and sodium chloride.

CH<sub>3</sub>COCl + CH<sub>3</sub>COONa → (CH<sub>3</sub>CO)<sub>2</sub>O + NaCl[3]

Experimental Protocol: Synthesis from Acetyl Chloride



- Place 70g of finely pulverized, anhydrous sodium acetate into a round-bottom flask equipped with a dropping funnel and a distillation condenser.[15]
- Slowly add 50g of acetyl chloride dropwise from the dropping funnel into the flask. The
  reaction is exothermic and may require cooling with an ice-water bath to control the rate.[15]
- If the mixture becomes too pasty, briefly interrupt the addition and stir the contents with a glass rod.[15]
- After the addition is complete, allow the mixture to react fully.
- Distill the acetic anhydride directly from the reaction mixture. The crude product will distill over.[15]
- Purify the crude distillate by a second distillation from a small amount (approx. 3g) of anhydrous sodium acetate to remove any remaining acetyl chloride. The boiling point of pure acetic anhydride is 138-140 °C.[15]
- 2.2.2. Dehydration of Acetic Acid Acetic acid can be dehydrated using a strong dehydrating agent like phosphorus pentoxide (P<sub>2</sub>O<sub>5</sub>) to yield **acetic anhydride**.[11]

 $2 \text{ CH}_3\text{COOH} + P_2O_5 \rightarrow (\text{CH}_3\text{CO})_2\text{O} + 2 \text{ HPO}_3$ 

## **Key Chemical Reactions and Mechanisms**

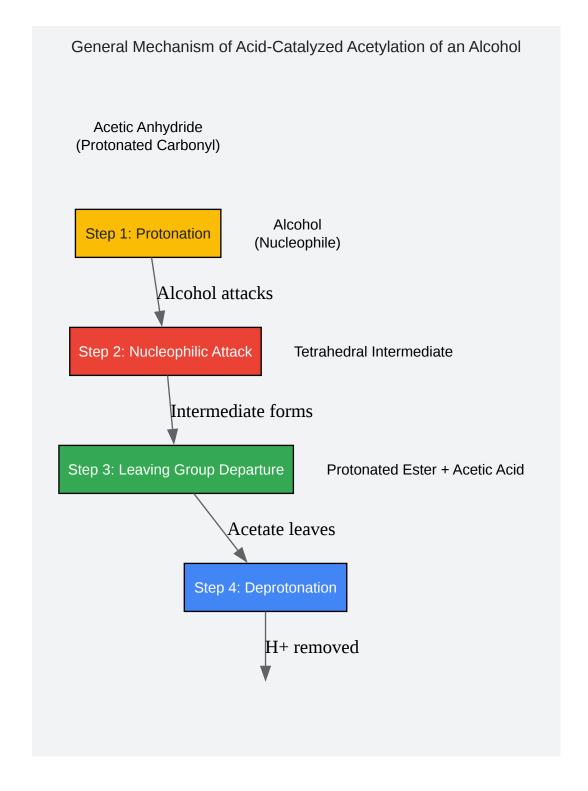
**Acetic anhydride**'s reactivity is dominated by nucleophilic acyl substitution, making it a premier acetylating agent.

## **Acetylation of Alcohols and Amines**

Acetic anhydride readily reacts with alcohols and amines to form esters and amides, respectively.[1] These reactions are often catalyzed by an acid (e.g., sulfuric acid) or a base (e.g., pyridine).[1] The base not only acts as a catalyst but also neutralizes the acetic acid byproduct.

(CH₃CO)<sub>2</sub>O + ROH → CH₃COOR + CH₃COOH (Esterification) (CH₃CO)<sub>2</sub>O + RNH<sub>2</sub> → CH₃CONHR + CH₃COOH (Amidation)





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**Caption:** Logical steps in the acid-catalyzed acetylation of an alcohol.

# **Hydrolysis**



Acetic anhydride is not stable in water and hydrolyzes to form two molecules of acetic acid.[3] While this reaction can be slow in cold water, it is accelerated by heat and changes in pH.[2] [16]

$$(CH_3CO)_2O + H_2O \rightarrow 2 CH_3COOH[3]$$

The mechanism involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride.[16][17]



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Caption: Reaction mechanism for the hydrolysis of acetic anhydride.

# Experimental Protocols Synthesis of Aspirin (Acetylsalicylic Acid)

The synthesis of aspirin is a classic experiment demonstrating the use of **acetic anhydride** as an acetylating agent. Salicylic acid is acetylated on its phenolic hydroxyl group.[18][19]

#### Materials:

• Salicylic acid: 2.0 g[18]

Acetic anhydride: 5.0 mL[18]

- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) or Phosphoric Acid (H<sub>3</sub>PO<sub>4</sub>): 5-10 drops (catalyst)[18]
   [19]
- Deionized water
- 125 mL Erlenmeyer flask

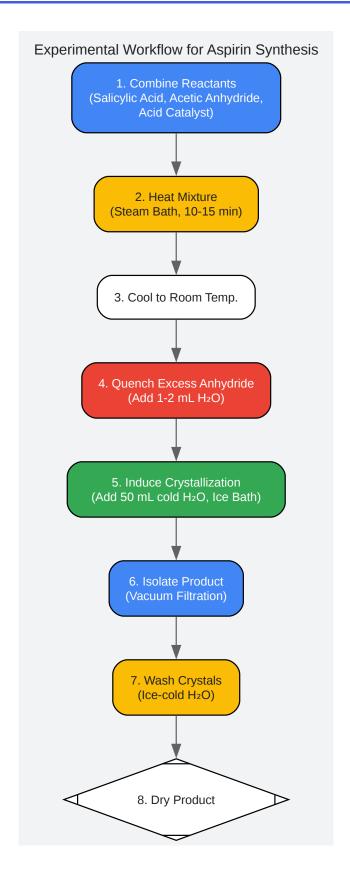


- Steam bath or hot water bath
- Ice bath
- Büchner funnel and vacuum filtration apparatus

#### Procedure:

- Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.[18]
- In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask.[20]
- Add 5 drops of concentrated sulfuric acid to the mixture to act as a catalyst.[18]
- Gently swirl the flask until the salicylic acid is completely dissolved.[18]
- Heat the flask gently on a steam bath for 10-15 minutes.[18]
- Remove the flask from the heat and allow it to cool to room temperature.
- Cautiously add 1-2 mL of deionized water to the flask to decompose any excess acetic
  anhydride. Acetic acid vapors will be evolved.[20][21]
- Add 50 mL of cold water to the flask and place it in an ice bath to complete the crystallization of aspirin.[18][21]
- Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.[18]
- Wash the crystals with several small portions of ice-cold water.
- Allow the crystals to air dry completely on the funnel with continued suction.[18]





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**Caption:** Step-by-step workflow for the laboratory synthesis of aspirin.



### **Purification of Acetic Anhydride**

Commercial **acetic anhydride** may contain small amounts of acetic acid. For syntheses requiring high purity, it can be purified by fractional distillation.[22] To remove acetic acid, the anhydride can be refluxed with calcium carbide (CaC<sub>2</sub>) or magnesium filings before distillation. [22] For drying, standing over phosphorus pentoxide (P<sub>2</sub>O<sub>5</sub>) or sodium wire followed by distillation is effective.[22] Azeotropic distillation with toluene can also be employed.[22]

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